

# Spectroscopic data for 2-Methyl-1,3-cyclohexadiene (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methyl-1,3-cyclohexadiene

Cat. No.: B074879

[Get Quote](#)

## Spectroscopic Data of 2-Methyl-1,3-cyclohexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-1,3-cyclohexadiene**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented by data for structurally similar compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

## Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2-Methyl-1,3-cyclohexadiene**.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment      |
|----------------------------------|--------------|-------------|-----------------|
| ~5.8-5.9                         | m            | 1H          | H3              |
| ~5.6-5.7                         | m            | 1H          | H1              |
| ~5.4-5.5                         | m            | 1H          | H4              |
| ~2.1-2.2                         | m            | 2H          | H5              |
| ~2.0-2.1                         | m            | 2H          | H6              |
| ~1.7-1.8                         | s            | 3H          | CH <sub>3</sub> |

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (CDCl<sub>3</sub>, 100 MHz)**

| Chemical Shift ( $\delta$ , ppm) | Carbon Type     | Assignment      |
|----------------------------------|-----------------|-----------------|
| ~135-140                         | C               | C2              |
| ~125-130                         | CH              | C1              |
| ~120-125                         | CH              | C3              |
| ~115-120                         | CH              | C4              |
| ~25-30                           | CH <sub>2</sub> | C5              |
| ~20-25                           | CH <sub>2</sub> | C6              |
| ~15-20                           | CH <sub>3</sub> | CH <sub>3</sub> |

**Table 3: Predicted Infrared (IR) Absorption Data**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment               |
|--------------------------------|-----------|--------------------------|
| 3030-3010                      | Medium    | =C-H Stretch             |
| 2960-2850                      | Strong    | C-H Stretch (Aliphatic)  |
| 1650-1600                      | Medium    | C=C Stretch (Conjugated) |
| 1465-1430                      | Medium    | CH <sub>2</sub> Bend     |
| 1380-1370                      | Medium    | CH <sub>3</sub> Bend     |
| ~800                           | Strong    | =C-H Bend (out-of-plane) |

**Table 4: Predicted Mass Spectrometry (MS) Data**

| m/z | Relative Intensity (%) | Possible Fragment                             |
|-----|------------------------|-----------------------------------------------|
| 94  | 80                     | [M] <sup>+</sup> (Molecular Ion)              |
| 93  | 100                    | [M-H] <sup>+</sup> (Base Peak)                |
| 79  | 60                     | [M-CH <sub>3</sub> ] <sup>+</sup>             |
| 77  | 40                     | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> |
| 66  | 30                     | [C <sub>5</sub> H <sub>6</sub> ] <sup>+</sup> |

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- A sample of **2-Methyl-1,3-cyclohexadiene** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, ~0.6 mL) in a clean, dry NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).

## 2. $^1\text{H}$ NMR Spectroscopy:

- The  $^1\text{H}$  NMR spectrum is acquired on a 400 MHz NMR spectrometer.
- Key acquisition parameters include a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

## 3. $^{13}\text{C}$ NMR Spectroscopy:

- The  $^{13}\text{C}$  NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz.
- The spectrum is proton-decoupled to simplify the signals to singlets for each unique carbon atom.
- Key acquisition parameters include a spectral width of 240 ppm, a pulse width of 45 degrees, a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second. Several hundred to a few thousand scans are typically acquired.

## Infrared (IR) Spectroscopy

### 1. Sample Preparation:

- As **2-Methyl-1,3-cyclohexadiene** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

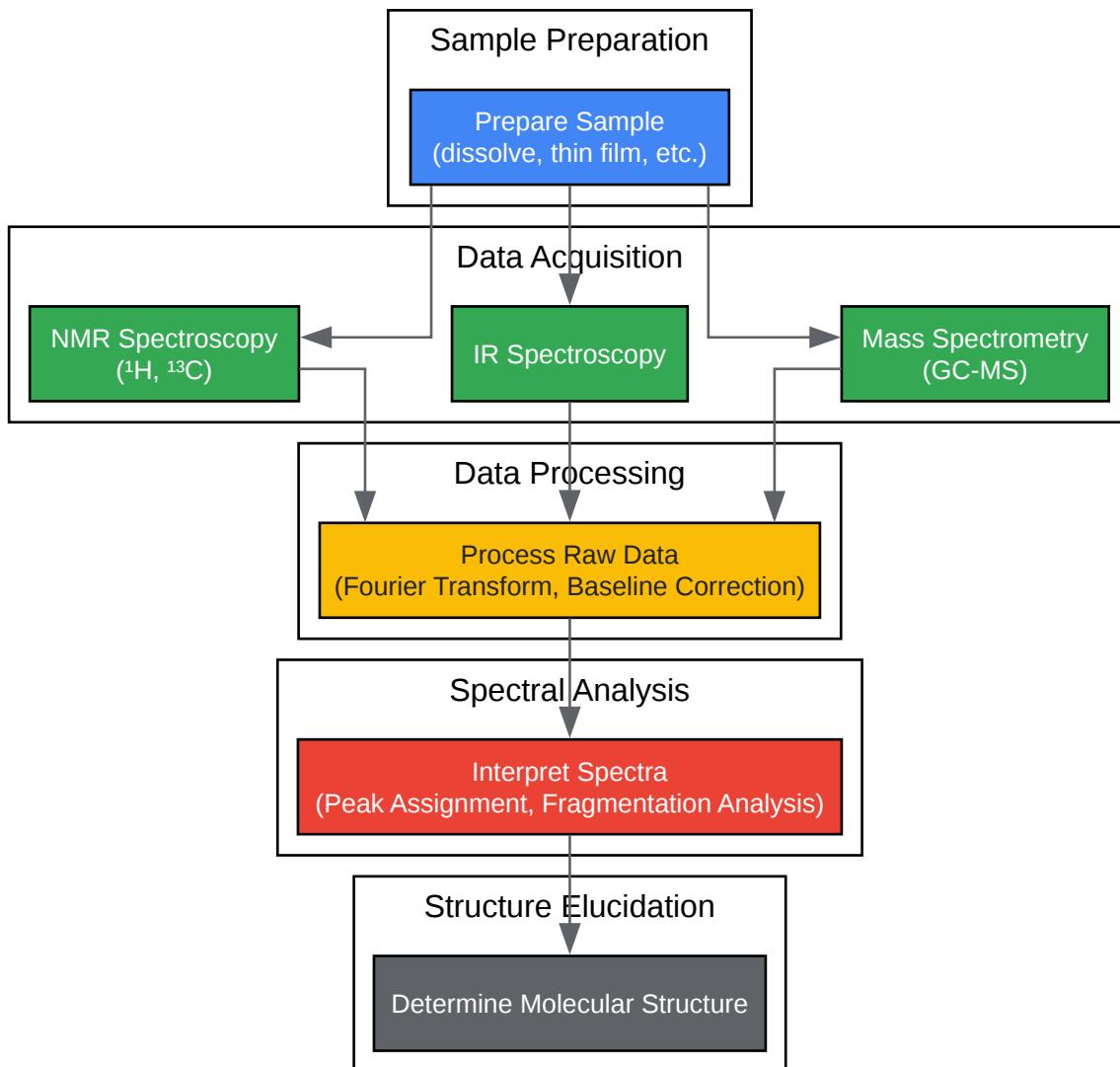
### 2. Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- The spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$ .
- A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

### 1. Sample Introduction and Ionization:

- The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure purity.
- A capillary column (e.g., HP-5MS) is used with helium as the carrier gas. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation from any impurities.
- Electron Impact (EI) ionization is used with a standard electron energy of 70 eV.


### 2. Mass Analysis:

- The resulting ions are separated by a quadrupole mass analyzer.
- The detector records the abundance of ions at each mass-to-charge ratio (m/z).

## Visualizations

### Spectroscopic Analysis Workflow

## General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for spectroscopic analysis.

## Molecular Structure and Key NMR Correlations of 2-Methyl-1,3-cyclohexadiene

Caption: Predicted NMR signal assignments for **2-Methyl-1,3-cyclohexadiene**.

- To cite this document: BenchChem. [Spectroscopic data for 2-Methyl-1,3-cyclohexadiene (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b074879#spectroscopic-data-for-2-methyl-1-3-cyclohexadiene-nmr-ir-mass-spec>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)